
Astromicin
Übersicht
Beschreibung
Astromicin ist ein Aminoglykosid-Antibiotikum, das von dem Bakterium Micromonospora olivasterospora produziert wird . Es ist bekannt für seine starken antibakteriellen Eigenschaften, insbesondere gegen gramnegative Bakterien . This compound wird in der wissenschaftlichen Literatur oft als Fortimicin A oder B bezeichnet .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound wird von Micromonospora olivasterospora durch eine Reihe enzymatischer Reaktionen biosynthetisiert . Die Biosynthese umfasst die Umwandlung von Vorläufermolekülen in die endgültige Antibiotikumverbindung durch verschiedene Schritte, darunter Glykosylierung und Methylierung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation von Micromonospora olivasterospora in einer kontrollierten Umgebung . Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, gefolgt von Extraktion und Reinigung, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Astromicin is biosynthesized by Micromonospora olivasterospora through a series of enzymatic reactions . The biosynthesis involves the conversion of precursor molecules into the final antibiotic compound through various steps, including glycosylation and methylation .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Micromonospora olivasterospora in a controlled environment . The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Astromicin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Astromicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Produktion anderer Aminoglykosid-Antibiotika und verwandter Verbindungen eingesetzt.
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es an das bakterielle Ribosom bindet und die Proteinsynthese hemmt . Diese Bindung verhindert die Bildung essentieller Proteine, die für das Wachstum und Überleben von Bakterien erforderlich sind, was letztendlich zum Tod von Bakterienzellen führt . Die primären molekularen Ziele von this compound sind die 30S- und 50S-Untereinheiten des bakteriellen Ribosoms .
Wirkmechanismus
Astromicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . This binding prevents the formation of essential proteins required for bacterial growth and survival, ultimately leading to bacterial cell death . The primary molecular targets of this compound are the 30S and 50S subunits of the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
Astromicin ist einzigartig unter den Aminoglykosid-Antibiotika aufgrund seiner spezifischen Struktur und Wirkungsweise . Ähnliche Verbindungen umfassen:
Tobramycin: Teilt einen ähnlichen Wirkmechanismus, hat aber unterschiedliche pharmakokinetische Eigenschaften.
Amikacin: Bekannt für seine breite Wirksamkeit und Resistenz gegen bestimmte bakterielle Enzyme.
This compound zeichnet sich durch seine starke Aktivität gegen eine breite Palette gramnegativer Bakterien und seinen einzigartigen biosynthetischen Weg aus .
Biologische Aktivität
Astromicin is an aminoglycoside antibiotic that has garnered attention for its biological activity against various bacterial infections. It operates primarily by binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and ultimately inhibiting protein synthesis, which is critical for bacterial growth and survival . This article delves into the biological activity of this compound, including its mechanisms, efficacy, case studies, and research findings.
This compound's mechanism involves the following key processes:
- Binding to Ribosomes : this compound binds to the bacterial 30S ribosomal subunit, causing errors in mRNA translation. This misreading results in the production of nonfunctional proteins .
- Inhibition of Protein Synthesis : By disrupting protein synthesis, this compound effectively halts bacterial growth, making it a potent agent against susceptible strains .
Efficacy and Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity. It is particularly effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4-16 |
Escherichia coli | 8-32 |
Pseudomonas aeruginosa | 16-64 |
Klebsiella pneumoniae | 4-16 |
These values suggest that this compound is more effective against certain strains compared to others, which can guide clinical usage .
Case Studies
Several clinical studies have evaluated the effectiveness of this compound in treating infections:
- Case Study 1 : A trial involving patients with severe infections caused by Staphylococcus aureus demonstrated a significant improvement in clinical outcomes when treated with this compound compared to standard therapies. Patients showed reduced fever and faster recovery times .
- Case Study 2 : In a cohort study assessing patients with pneumonia caused by multi-drug resistant bacteria, this compound was administered as part of a combination therapy. Results indicated a higher rate of clinical resolution (75%) compared to those receiving alternative treatments (50%) .
- Case Study 3 : A retrospective analysis of patients treated for urinary tract infections revealed that those receiving this compound had lower recurrence rates compared to those treated with other aminoglycosides .
Safety and Side Effects
While this compound is effective, it is essential to consider its safety profile:
- Nephrotoxicity : Like other aminoglycosides, this compound can induce nephrotoxicity, particularly at higher doses or prolonged use. Monitoring renal function during treatment is crucial .
- Ototoxicity : There is also a risk of ototoxicity associated with aminoglycosides; however, this compound has shown a relatively lower incidence compared to other agents in its class .
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- A study highlighted the potential for this compound to be used in synergy with other antibiotics to enhance efficacy against resistant strains. This combination approach could mitigate resistance development while maximizing antibacterial effects .
- Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, making it suitable for various administration routes including intravenous and intramuscular injections .
Eigenschaften
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDUPMYXGFNAEJ-APGVDKLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72275-67-3 (sulfate[1:2] salt) | |
Record name | Astromicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022624 | |
Record name | Astromicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-06-1 | |
Record name | Astromicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55779-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astromicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astromicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASTROMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.